4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo-
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Overview
Description
4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiazolidinone core with various substituents that enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method involves the reaction of 3-ethyl-4-thiazolidinone with 5-(2-nitrophenyl)-2-furaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted thiazolidinones .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolidinone, 3-ethyl-5-[[4-(methylphenylamino)phenyl]methylene]-2-thioxo-
- 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
Uniqueness
4-Thiazolidinone, 3-ethyl-5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-2-thioxo- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 2-nitrophenyl and furanyl groups enhances its antimicrobial and anticancer activities compared to other thiazolidinone derivatives .
Properties
Molecular Formula |
C16H12N2O4S2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12N2O4S2/c1-2-17-15(19)14(24-16(17)23)9-10-7-8-13(22-10)11-5-3-4-6-12(11)18(20)21/h3-9H,2H2,1H3/b14-9+ |
InChI Key |
BWAWMJRGHPMBSJ-NTEUORMPSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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